molecular formula C20H26N4O2S B2884443 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one CAS No. 333424-05-8

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one

Cat. No. B2884443
CAS RN: 333424-05-8
M. Wt: 386.51
InChI Key: BTAUKLBNDCHURA-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research on related benzothiazole and piperazine derivatives shows significant antimicrobial activities. For instance, the synthesis of novel pyrazolopyrimidines derivatives has demonstrated potential as antimicrobial agents, indicating the structural utility of similar compounds in combating microbial infections (Rahmouni et al., 2016).
  • Another study synthesized thiazolyl and piperazinyl bearing compounds that exhibited promising antimicrobial properties, suggesting that modifications to the thiazole and piperazine moieties can lead to effective antimicrobial agents (Patel et al., 2015).

Anticancer Potential

  • Benzothiazole derivatives have been explored for their anticancer properties. A study on new benzothiazole acylhydrazones highlighted their anticancer activity, underscoring the relevance of thiazole-containing compounds in cancer research (Osmaniye et al., 2018).

Other Biological Activities

  • The synthesis of thiazole and imidazolidine derivatives incorporating pyridine moieties has been linked to anti-inflammatory and anticancer activities, further supporting the versatility of thiazole-based compounds in medicinal chemistry (Al-Saleem et al., 2018).

properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-22(5-2)17-8-6-16(7-9-17)14-18-19(26)21-20(27-18)24-12-10-23(11-13-24)15(3)25/h6-9,14H,4-5,10-13H2,1-3H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAUKLBNDCHURA-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one

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